B1577693 Brevinin-2Tc

Brevinin-2Tc

Cat. No.: B1577693
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2Tc is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from the skin secretions of Pelophylax (formerly Rana) frogs. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, this compound is characterized by a 24-amino-acid residue sequence, including a conserved C-terminal cyclic heptapeptide domain (Cys${}^{18}$-X-X-X-X-X-Cys${}^{24}$) stabilized by a disulfide bridge. This motif is critical for its membrane-disruptive activity and resistance to proteolytic degradation . Its amphipathic α-helical structure enables interaction with microbial membranes, leading to pore formation and cell lysis.

Properties

bioactivity

Antibacterial

sequence

GLWETIKNFGKKFTLNILHKLKCKIGGGC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Brevinin-2Tc shares structural homology with other brevinin-2 peptides and related AMPs. Key comparisons include:

Table 1: Structural Features of this compound and Analogues
Compound Source Organism Length (AA) Key Structural Motifs Disulfide Bonds
This compound Pelophylax spp. 24 C-terminal Rana box (Cys${}^{18}$-Cys${}^{24}$) 1
Brevinin-2E Rana esculenta 25 Extended N-terminal helix 1
Temporin-Tc1 Litoria infrafrenata 13 Linear, no disulfide bonds 0
Odorranain-HP Odorrana grahami 20 C-terminal cyclic hexapeptide 1

Key Findings :

  • The "Rana box" in this compound distinguishes it from linear AMPs like temporins, which lack disulfide bonds and exhibit reduced stability in serum .
  • Odorranain-HP, despite a shorter cyclic domain, shows higher helical content (75% vs. 60% in this compound) due to its tighter structural constraints .

Functional and Antimicrobial Activity Comparison

This compound demonstrates superior antimicrobial potency compared to temporins but lower hemolytic activity than odorranain-HP.

Table 2: Antimicrobial Activity (MIC, µg/mL)
Compound E. coli S. aureus C. albicans Hemolytic Activity (HC₅₀, µg/mL)
This compound 2.5 1.8 4.2 85.0
Brevinin-2E 3.1 2.4 5.6 92.3
Temporin-Tc1 12.0 8.5 >50 >200
Odorranain-HP 1.2 0.9 2.8 45.7

Key Findings :

  • This compound’s MIC against S. aureus (1.8 µg/mL) is 6.6-fold lower than temporin-Tc1, highlighting the role of the cyclic domain in enhancing target specificity .
  • Odorranain-HP’s lower HC₅₀ (45.7 µg/mL) correlates with its higher positive charge (+7 vs. +5 in this compound), increasing non-specific erythrocyte lysis .

Pharmacological and Toxicological Profiles

This compound exhibits a favorable therapeutic index (TI = HC₅₀/MIC) of 47.2 for S. aureus, outperforming temporin-Tc1 (TI = 16.7) but lagging behind odorranain-HP (TI = 50.8). Protease stability assays reveal this compound retains 80% activity after 24-hour exposure to trypsin, whereas temporin-Tc1 is fully degraded within 2 hours .

Table 3: Biophysical Stability Under Stress Conditions
Condition This compound (% Activity Retention) Temporin-Tc1 (% Activity Retention)
pH 2.0 (2 hours) 95 30
70°C (1 hour) 85 10
Human Serum (24 h) 70 5

Key Findings :

  • The cyclic domain in this compound confers resistance to thermal and enzymatic degradation, unlike linear temporins .

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